

Head-to-head comparison of commercial 16-alpha-Hydroxyestrone-13C3 standards.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 16-alpha-Hydroxyestrone-13C3

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Head-to-Head Comparison of Commercial 16-alpha-Hydroxyestrone-13C3 Standards

For researchers, scientists, and drug development professionals relying on precise and accurate quantification of 16-alpha-Hydroxyestrone, the selection of a high-quality isotopically labeled internal standard is paramount. This guide provides a head-to-head comparison of commercially available **16-alpha-Hydroxyestrone-13C3** standards, offering a framework for selection based on key performance parameters. While direct comparative experimental data from manufacturers is limited, this guide outlines the critical evaluation criteria and provides the necessary experimental protocols to empower users to make an informed decision.

The primary suppliers of **16-alpha-Hydroxyestrone-13C3** identified include Cambridge Isotope Laboratories, Inc.[1][2], Sigma-Aldrich, and Cayman Chemical[3]. These standards are crucial for applications in clinical mass spectrometry, metabolism studies, and metabolomics[2].

Product Comparison

A summary of the key specifications provided by the manufacturers is presented below. It is important to note that a comprehensive comparison requires experimental verification of these parameters.



Parameter	Cambridge Isotope Laboratories, Inc.	Sigma-Aldrich	Cayman Chemical
Product Name	16 α-Hydroxyestrone (2,3,4- ¹³ C ₃ ,99%)[2]	16-a-Hydroxyestrone- 2,3,4-13C3	16α-hydroxy Estrone
Isotopic Purity	99 atom % ¹³ C[2]	99 atom % ¹³ C	Not specified for labeled version
Chemical Purity	98%[2][4]	98% (CP)	≥98% (for unlabeled)
Labeled CAS Number	1241684-28-5[2]	1241684-28-5	Not specified
Form	Individual (Neat)[2]	Powder	Crystalline solid (for unlabeled)[3]
Storage Temperature	Freezer (-20°C)[2]	−20°C	-20°C (for unlabeled)
Application(s)	Clinical MS, Metabolism, Metabolomics[2]	Mass spectrometry (MS): suitable	Research[3]

Experimental Protocols for Standard Evaluation

To objectively compare the performance of **16-alpha-Hydroxyestrone-13C3** standards from different suppliers, a series of validation experiments should be conducted. The following protocols outline the methodologies for these key experiments.

Verification of Identity and Isotopic Purity by Mass Spectrometry

Objective: To confirm the molecular weight and assess the isotopic distribution of the **16-alpha-Hydroxyestrone-13C3** standard.

Methodology:

• Sample Preparation: Prepare a 1 μg/mL solution of each standard in methanol.



- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
- Infusion: Directly infuse the sample solution into the mass spectrometer.
- Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes.
- Analysis:
 - Confirm the presence of the [M+H]+ or [M-H]- ion corresponding to the expected mass of 16-alpha-Hydroxyestrone-13C3 (C18H22O3 with three 13C atoms, expected MW ~289.34 g/mol)[2].
 - Examine the isotopic pattern to determine the enrichment of the 13C isotope. The M+3
 peak should be the most abundant.
 - Quantify the relative abundance of the M, M+1, M+2, and M+3 peaks to calculate the isotopic purity.

Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the standard by separating and quantifying any impurities.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of each standard in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.



Flow Rate: 1.0 mL/min.

Injection Volume: 10 μL.

UV Detection: Monitor at the λmax of 16-alpha-Hydroxyestrone (~281 nm)[3].

Analysis:

Integrate the peak area of the main compound and any impurity peaks.

 Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Quantification of Concentration Accuracy

Objective: To verify the concentration of the standard as provided by the manufacturer.

Methodology:

- Standard Curve Preparation: Prepare a calibration curve using a certified unlabeled 16alpha-Hydroxyestrone standard.
- Sample Preparation: Accurately dilute the 16-alpha-Hydroxyestrone-13C3 standard to a
 concentration that falls within the linear range of the calibration curve.
- LC-MS/MS Analysis:
 - Instrumentation: A triple quadrupole mass spectrometer is recommended for its high sensitivity and specificity.
 - Method: Develop a multiple reaction monitoring (MRM) method for both the unlabeled 16alpha-Hydroxyestrone and the 13C-labeled internal standard.
- Analysis:
 - Quantify the concentration of the 16-alpha-Hydroxyestrone-13C3 standard against the calibration curve of the unlabeled standard.



 Compare the experimentally determined concentration with the manufacturer's stated concentration.

Stability Assessment

Objective: To evaluate the stability of the standard under various storage conditions.

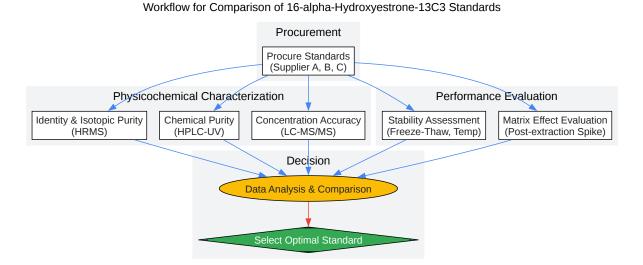
Methodology:

- Sample Preparation: Prepare aliquots of the standard solution in a suitable solvent.
- Storage Conditions: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and for varying durations (e.g., 1, 2, 4, and 8 weeks).
- Analysis: At each time point, analyze the samples using the HPLC-UV method described above to assess for any degradation products.
- Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles and analyze for degradation.

Visualizations Experimental Workflow for Standard Comparison

The following diagram illustrates the logical workflow for a comprehensive head-to-head comparison of the commercial standards.





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Caption: Workflow for comparing commercial standards.

Metabolic Pathway of Estrone

While the 13C-labeled standard is not biologically active, understanding the metabolic context of the parent compound, 16-alpha-Hydroxyestrone, is crucial for its application. This metabolite is formed from the hydroxylation of estrone.



Simplified Metabolic Pathway of Estrone Estrone (E1) CYP3A4, CYP3A5 CYP1A1, CYP1B1 16-alpha-Hydroxyestrone (16α-OHE1) 2-Hydroxyestrone (2-OHE1) 17β-HSD Estriol (E3)

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Caption: Simplified metabolic pathway of estrone.

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- To cite this document: BenchChem. [Head-to-head comparison of commercial 16-alpha-Hydroxyestrone-13C3 standards.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602638#head-to-head-comparison-of-commercial-16-alpha-hydroxyestrone-13c3-standards]



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